molecular formula C19H23N3O4 B3467476 4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B3467476
M. Wt: 357.4 g/mol
InChI Key: RQPGSGXJPDMBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of both the piperazine ring and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-methoxy-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-18-6-7-19(23)16(12-18)14-21-10-8-20(9-11-21)13-15-2-4-17(5-3-15)22(24)25/h2-7,12,23H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGSGXJPDMBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Reactant of Route 5
Reactant of Route 5
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Reactant of Route 6
Reactant of Route 6
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.